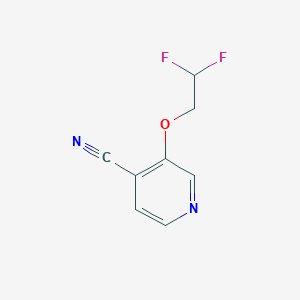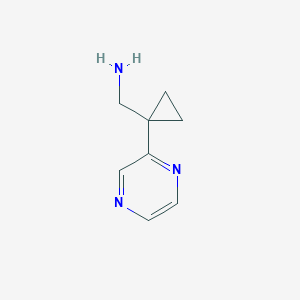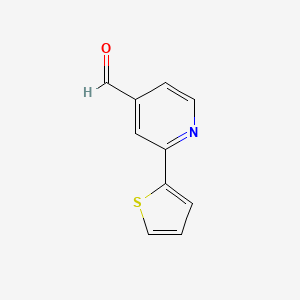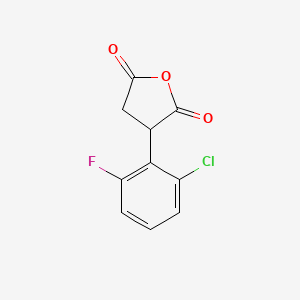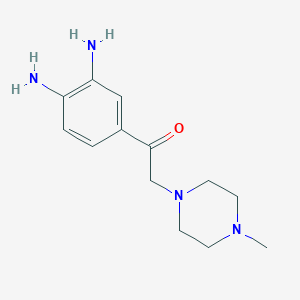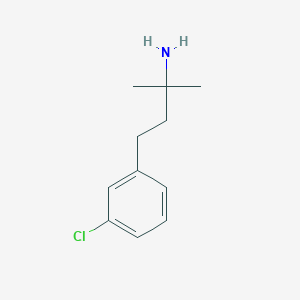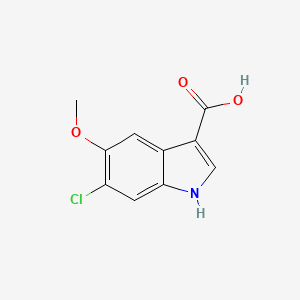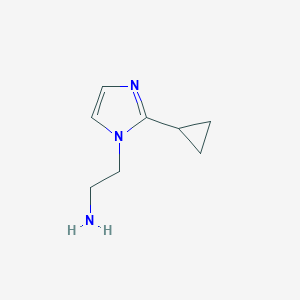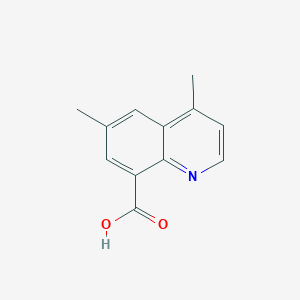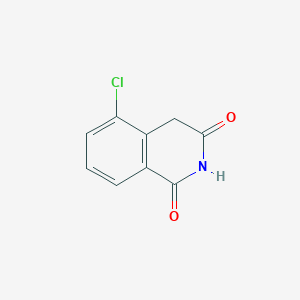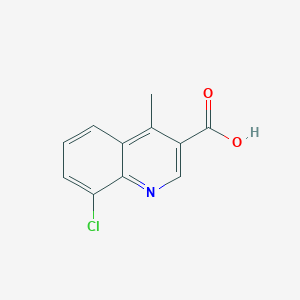
8-Chloro-4-methylquinoline-3-carboxylic acid
Descripción general
Descripción
8-Chloro-4-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a class of compounds that have been found to possess diverse pharmacological properties .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloro-4-methylquinoline-3-carboxylic acid, often involves several steps such as Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The yield of the synthesized compound can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of 8-Chloro-4-methylquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The compound also contains a chlorine atom and a methyl group attached to the quinoline core, as well as a carboxylic acid group .Physical And Chemical Properties Analysis
8-Chloro-4-methylquinoline-3-carboxylic acid is a solid compound . Its molecular weight is 221.64 . Further physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Aplicaciones Científicas De Investigación
Photodegradation Studies
Research into quinolinecarboxylic acid derivatives, closely related to 8-Chloro-4-methylquinoline-3-carboxylic acid, has shown their photodegradation in aqueous solutions. Studies focused on the effect of UV and sunlight irradiation in the presence of titanium dioxide, revealing that certain derivatives undergo rapid degradation through decarboxylation reactions. This photodegradation is influenced by the presence of dissolved organic carbon, which affects the reaction rate due to the adsorption of the herbicide on organic components (Pinna & Pusino, 2012).
Mass Spectrometric Analysis
The gas-phase reactions of substituted isoquinolines, structurally similar to 8-Chloro-4-methylquinoline-3-carboxylic acid, have been explored using ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. This research provides insights into the favored formation of carboxylic acids in the gas phase and proposes mechanisms for these reactions, which are valuable for characterizing structurally related compounds or metabolic products (Thevis et al., 2008).
Phosphorescent Emission Studies
Studies on phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, which are related to 8-Chloro-4-methylquinoline-3-carboxylic acid, highlight their extraordinary photophysical properties. These complexes show significant phosphorescent emissions, which are explored for their potential applications in optoelectronic devices (Małecki et al., 2015).
Crystal Structure Analysis
The role of pKa in determining the crystal structures of hydrogen-bonded compounds, including those formed with quinoline derivatives similar to 8-Chloro-4-methylquinoline-3-carboxylic acid, has been examined. This research provides a deeper understanding of how different chloro- and nitro-substituted benzoic acids interact with quinoline derivatives to form structured compounds through hydrogen bonding (Ishida, 2021).
Direcciones Futuras
Quinoline derivatives, including 8-Chloro-4-methylquinoline-3-carboxylic acid, have potential for further investigation due to their diverse biological activities. Future research could focus on improving the synthesis methods, exploring new biological activities, and developing new drugs based on the quinoline scaffold .
Propiedades
IUPAC Name |
8-chloro-4-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-3-2-4-9(12)10(7)13-5-8(6)11(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQBUGARAURYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-methylquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



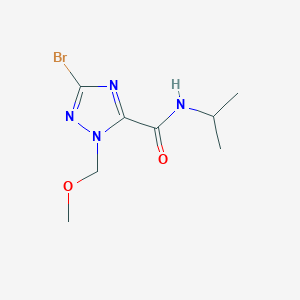
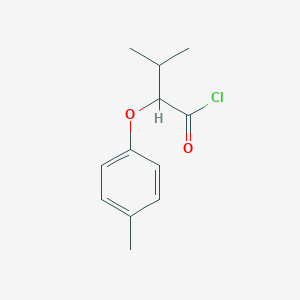
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
